Cas no 1361520-14-0 (4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl)

4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl
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- Inchi: 1S/C13H8Cl3F/c1-7-4-8(2-3-12(7)17)13-10(15)5-9(14)6-11(13)16/h2-6H,1H3
- InChI Key: PEJXHUHGTNPTIQ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1C1C=CC(=C(C)C=1)F)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 249
- XLogP3: 5.9
- Topological Polar Surface Area: 0
4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011008827-1g |
4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl |
1361520-14-0 | 97% | 1g |
1,564.50 USD | 2021-07-05 | |
Alichem | A011008827-250mg |
4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl |
1361520-14-0 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
Alichem | A011008827-500mg |
4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl |
1361520-14-0 | 97% | 500mg |
790.55 USD | 2021-07-05 |
4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl Related Literature
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on 4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl
Introduction to 4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl (CAS No. 1361520-14-0)
4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl is a highly specialized organic compound with the CAS registry number 1361520-14-0. This compound belongs to the family of biphenyl derivatives, which are widely studied for their unique chemical properties and potential applications in various industries. The molecule consists of two phenyl rings connected by a single bond, with substituents at specific positions that confer distinct reactivity and functionality. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.
The structure of 4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl is characterized by the presence of fluorine at the 4' position and a methyl group at the 3' position on one phenyl ring. The other phenyl ring is substituted with chlorine atoms at positions 2, 4, and 6. This substitution pattern not only influences the electronic properties of the molecule but also plays a crucial role in determining its reactivity in various chemical reactions. Researchers have recently explored the impact of these substituents on the compound's stability and reactivity under different conditions.
One of the most significant aspects of 4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl is its potential application in materials science. The compound has been studied for its ability to form stable complexes with metal ions, which could be exploited in the development of novel materials for electronic devices. Recent studies have demonstrated that this compound can serve as a precursor for synthesizing advanced materials with tailored electronic properties.
In addition to its material science applications, 4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl has also been investigated for its role in catalysis. The compound's ability to act as a ligand in transition metal-catalyzed reactions has been a focal point of recent research. Scientists have reported that this compound can enhance the efficiency of certain catalytic processes by stabilizing reactive intermediates and facilitating bond formation.
The synthesis of 4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have made it possible to synthesize this compound more efficiently than ever before. Researchers have also explored alternative routes to simplify the synthesis process while maintaining the quality of the final product.
From an environmental perspective, understanding the behavior of 4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl in different environments is crucial for assessing its potential impact on ecosystems. Studies have been conducted to evaluate its biodegradability and toxicity under various conditions. These studies are essential for ensuring that any industrial applications involving this compound are environmentally sustainable.
In conclusion, 4'-Fluoro-3'-methyl-2,4,6-trichlorobiphenyl (CAS No. 1361520-14-0) is a versatile compound with promising applications across multiple fields. Its unique structure and functional groups make it an attractive candidate for further research and development. As scientists continue to explore its properties and potential uses, this compound is expected to play an increasingly important role in advancing modern chemistry and materials science.
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